

# N-Boc-L-tert-Leucine structure and stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Boc-L-tert-Leucine*

Cat. No.: *B558209*

[Get Quote](#)

An In-depth Technical Guide to **N-Boc-L-tert-Leucine**: Structure, Stereochemistry, and Applications

## Abstract

**N-Boc-L-tert-Leucine** is a protected amino acid derivative crucial in peptide synthesis and drug discovery.[1] Its defining features are the tert-butoxycarbonyl (Boc) protecting group on the amino terminus and the sterically demanding tert-butyl side chain.[2] This combination of properties makes it a valuable building block for creating peptides and peptidomimetics with specific conformational constraints. This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis protocols, and applications for researchers and professionals in drug development.

## Chemical Structure and Stereochemistry

**N-Boc-L-tert-Leucine**, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylbutanoic acid, is a derivative of the non-polar, unnatural amino acid L-tert-Leucine.[3] [4] The structure consists of a central alpha-carbon bonded to a carboxyl group, a hydrogen atom, a bulky tert-butyl group ((CH<sub>3</sub>)<sub>3</sub>C-), and an amino group protected by a tert-butoxycarbonyl (Boc) moiety.[2]

The key structural features are:

- **L-Configuration:** The "L" designation refers to the stereochemistry at the alpha-carbon, which corresponds to the (S) configuration according to Cahn-Ingold-Prelog priority rules. This specific arrangement is crucial for its use in synthesizing biologically active peptides that mimic natural L-amino acid structures.
- **Boc Protecting Group:** The Boc group is an acid-labile protecting group for the amine functional group.<sup>[1]</sup> This allows for controlled, stepwise peptide synthesis by preventing unwanted reactions at the N-terminus while the carboxyl group is activated for amide bond formation.<sup>[2]</sup>
- **Tert-butyl Side Chain:** The sterically hindered tert-butyl group is a distinctive feature that imparts significant hydrophobicity and conformational rigidity to peptides incorporating this residue.<sup>[2]</sup> This steric bulk can influence peptide folding and binding affinity to target proteins.<sup>[2]</sup>

#### Chemical Identifiers:

- **Molecular Formula:** C<sub>11</sub>H<sub>21</sub>NO<sub>4</sub><sup>[5]</sup>
- **Molecular Weight:** 231.29 g/mol <sup>[5]</sup>
- **CAS Number:** 62965-35-9<sup>[4]</sup>
- **SMILES:** CC(C)(C)--INVALID-LINK--NC(=O)OC(C)(C)C<sup>[5]</sup>
- **InChI Key:** LRFZIPCTFBPFLX-JLDDOWRYNA-N<sup>[4]</sup>

## Physicochemical Properties

**N-Boc-L-tert-Leucine** typically appears as a white to off-white or pale yellow crystalline powder or solid.<sup>[1][2][3]</sup> Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Appearance	White to pale yellow powder, crystals, or crystalline powder	[3][4]
Melting Point	117.0 to 121.0 °C	[3]
Purity (HPLC)	≥98.0%	[3]
Specific Optical Rotation	-3.0° to -6.0° (c=1, AcOH)	[3][4]
Solubility	Soluble in DMSO (100 mg/mL)	[6]
Storage Conditions	Recommended: 2°C - 8°C, protected from light. Powder stable at -20°C for 3 years.	[5][6]

## Synthesis and Experimental Protocols

The synthesis of **N-Boc-L-tert-Leucine** is most commonly achieved by the reaction of L-tert-Leucine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O), which introduces the Boc protecting group onto the primary amine. Below are two detailed protocols derived from common synthetic routes.

### Protocol 1: Synthesis using Triethylamine in Methanol

This protocol is a widely cited method for the Boc-protection of L-tert-Leucine.[2][7]

Materials:

- L-tert-Leucine (26.1 g, 0.2 mol)
- Methanol (190 mL total)
- Triethylamine (56 mL, 0.4 mol)
- Di-tert-butyl dicarbonate (48 g, 0.22 mol)
- Ethyl acetate (200 mL)
- 10% w/v aqueous citric acid solution (300 mL)

- Anhydrous magnesium sulfate

Procedure:

- Suspend L-tert-leucine (26.1 g, 0.2 mol) in methanol (150 mL) in a reaction flask.
- Cool the suspension to 0°C using an ice bath.
- Add triethylamine (56 mL, 0.4 mol) to the cooled suspension.[\[7\]](#)
- Separately, dissolve di-tert-butyl dicarbonate (48 g, 0.22 mol) in methanol (40 mL).
- Slowly add the di-tert-butyl dicarbonate solution to the L-tert-leucine suspension, ensuring the internal temperature is maintained between 0 and 5°C.[\[7\]](#)
- Allow the reaction mixture to warm to room temperature and stir overnight.[\[7\]](#)
- Remove the solvent under vacuum (in vacuo).[\[7\]](#)
- Dissolve the resulting residue in ethyl acetate (200 mL).
- Wash the organic layer three times with 10% w/v aqueous citric acid solution (3 x 100 mL).[\[7\]](#)
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield **N-Boc-L-tert-leucine**.[\[7\]](#)

## Protocol 2: Synthesis using Potassium Carbonate in THF/Water

This method provides an alternative base and solvent system for the reaction.[\[1\]](#)

Materials:

- L-tert-Leucine (1.31 g, 10 mmol)
- Anhydrous potassium carbonate (2.12 g, 20 mmol)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (2.62 g, 12 mmol)

- Tetrahydrofuran (THF) and Water (4:1 mixture)
- 10% aqueous HCl solution
- Ethyl acetate (90 mL)
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- In a dry reaction flask, add L-tert-Leucine (1.31 g, 10 mmol) and anhydrous potassium carbonate (2.12 g, 20 mmol) to a mixture of water and tetrahydrofuran (4:1).[\[1\]](#)
- Cool the mixture to 0°C and add Boc<sub>2</sub>O (2.62 g, 12 mmol).[\[1\]](#)
- Stir the reaction mixture at room temperature for 12 hours.[\[1\]](#)
- After the reaction is complete, carefully add 10% aqueous HCl to neutralize the mixture to a pH of 2.[\[1\]](#)
- Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).[\[1\]](#)
- Combine all organic layers and wash with brine.[\[1\]](#)
- Dry the organic layer with anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the filtrate under vacuum to obtain the product.[\[1\]](#)
- If necessary, purify the residue by silica gel column chromatography.[\[1\]](#)

## Applications in Research and Drug Development

**N-Boc-L-tert-Leucine** is a valuable reagent in several areas of biochemical and pharmaceutical research.

- **Peptide Synthesis:** Its primary application is as a building block in solid-phase peptide synthesis (SPPS). The Boc group provides robust protection of the N-terminus, which can be

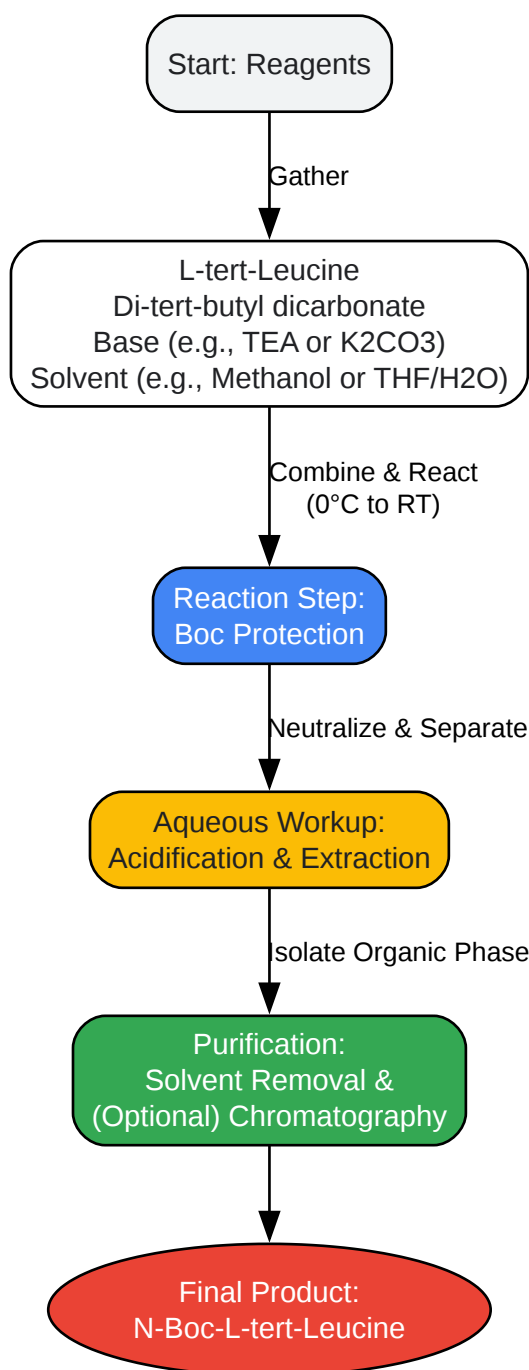
removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for the sequential addition of other amino acids.

- **Peptidomimetic and Drug Design:** The bulky tert-butyl side chain is used to introduce conformational constraints into peptide backbones. This is a key strategy in designing peptidomimetics with enhanced stability, receptor affinity, and specificity. It has been incorporated into the synthesis of inhibitors for various enzymes, including NS3 protease and 3CL protease.<sup>[5][8]</sup> For example, it serves as a key component in the synthesis of covalent peptidomimetic 3CL protease inhibitors.<sup>[8]</sup>
- **Chiral Intermediate:** As a derivative of a chiral amino acid, it is widely used in the synthesis of other chiral molecules, including anti-cancer and anti-viral agents.<sup>[2]</sup>

## Mandatory Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **N-Boc-L-tert-Leucine**.

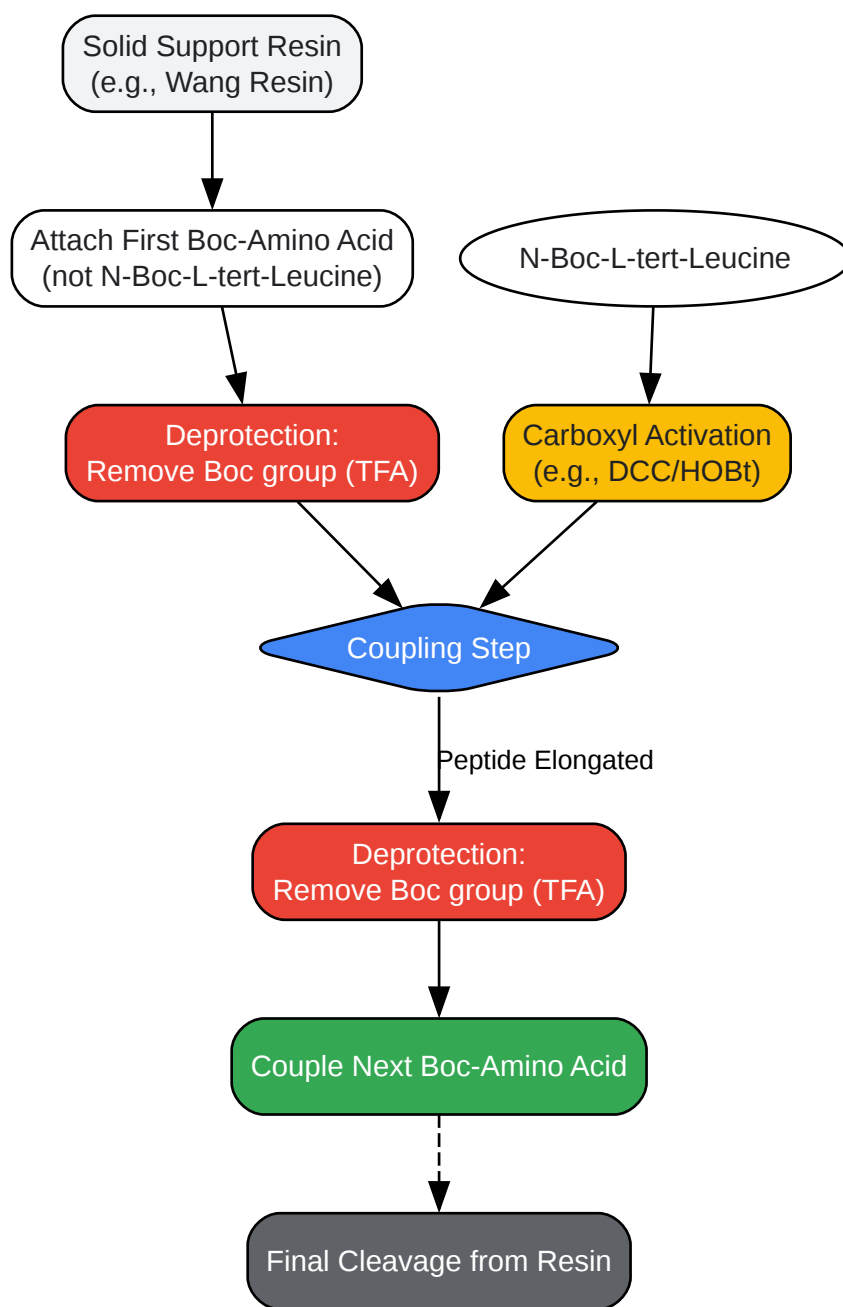


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-Boc-L-tert-Leucine**.

## Role in Peptide Synthesis

This diagram outlines the logical role of **N-Boc-L-tert-Leucine** in the context of solid-phase peptide synthesis.



[Click to download full resolution via product page](#)

Caption: Role of **N-Boc-L-tert-Leucine** in a peptide synthesis cycle.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. Page loading... [guidechem.com]
- 2. N-Boc-L-tert-Leucine | 62965-35-9 [chemicalbook.com]
- 3. N-(tert-Butoxycarbonyl)-L-tert-leucine | 62965-35-9 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. N-Boc-L-tert-leucine | 62965-35-9 | FA31662 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Boc-L-tert-Leucine structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558209#n-boc-l-tert-leucine-structure-and-stereochemistry]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)